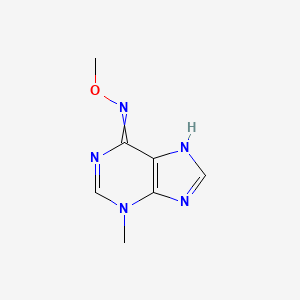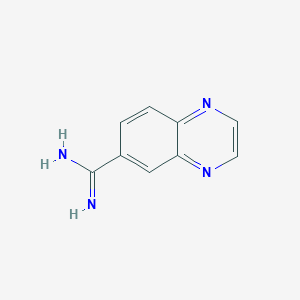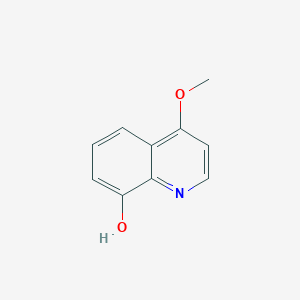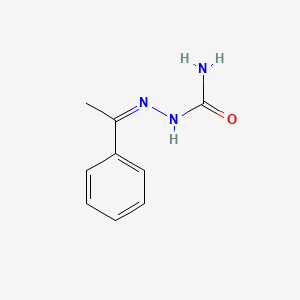
2,6-Dimethylphenylhydrazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylphenylhydrazinehydrochloride is a chemical compound with the molecular formula C8H13ClN2This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenylhydrazinehydrochloride typically involves the reaction of 2,6-dimethylaniline with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylphenylhydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Applications De Recherche Scientifique
2,6-Dimethylphenylhydrazinehydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential antihypertensive activity.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylphenylhydrazinehydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can form hydrazone derivatives with carbonyl compounds, which can further undergo various chemical transformations. The compound’s effects are mediated through its ability to participate in nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of 2,6-Dimethylphenylhydrazinehydrochloride.
Phenylhydrazine: A similar hydrazine derivative used in organic synthesis.
2,4-Dimethylphenylhydrazine: Another hydrazine derivative with similar chemical properties
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrazone derivatives makes it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H |
Clé InChI |
GQKQMDUOOZVZFD-UHFFFAOYSA-N |
SMILES canonique |
[H+].CC1=C(C(=CC=C1)C)NN.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)
